molecular formula C10H10F2O B7872737 1-(2,5-Difluorophenyl)butan-2-one

1-(2,5-Difluorophenyl)butan-2-one

Cat. No.: B7872737
M. Wt: 184.18 g/mol
InChI Key: GLENEYOFADNWJI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10F2O. It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Difluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-difluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Difluorophenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve the induction of apoptosis through the activation of caspase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)butan-2-one
  • 1-(3,5-Difluorophenyl)butan-2-one
  • 1-(2,3-Difluorophenyl)butan-2-one

Uniqueness

1-(2,5-Difluorophenyl)butan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-difluorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-9(13)6-7-5-8(11)3-4-10(7)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLENEYOFADNWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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